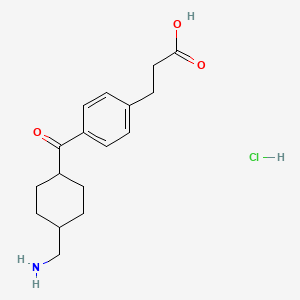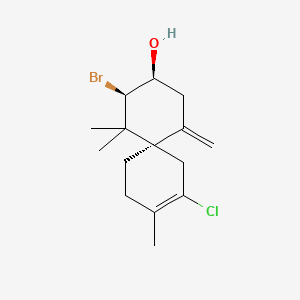
2-(N-n-Propyl-N-3-thienylethylamino)-5-hydroxytetralin
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(N-n-Propyl-N-3-thienylethylamino)-5-hydroxytetralin, commonly known as 5-HT1A receptor agonist, is a chemical compound that has been extensively studied in the field of neuroscience. It is a potent and selective agonist of the 5-HT1A receptor, which is a subtype of serotonin receptor found in the central and peripheral nervous systems. The compound has shown promising results in various scientific research studies, and its potential applications in the field of medicine are being explored.
作用机制
The mechanism of action of 2-(N-n-Propyl-N-3-thienylethylamino)-5-hydroxytetralin involves its binding to the 5-HT1A receptor, which is a G protein-coupled receptor. The binding of the compound to the receptor results in the activation of various intracellular signaling pathways, such as the adenylate cyclase pathway and the phospholipase C pathway. This leads to the modulation of neurotransmitter release and neuronal activity, resulting in the observed effects of the compound.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(N-n-Propyl-N-3-thienylethylamino)-5-hydroxytetralin include the modulation of neurotransmitter release, such as serotonin, dopamine, and noradrenaline. The compound has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), which is a protein that promotes the survival and growth of neurons. The compound has also been shown to have anti-inflammatory and antioxidant effects, which may contribute to its neuroprotective effects.
实验室实验的优点和局限性
The advantages of using 2-(N-n-Propyl-N-3-thienylethylamino)-5-hydroxytetralin in lab experiments include its potency and selectivity for the 5-HT1A receptor, which allows for precise modulation of neuronal activity. The compound is also relatively stable and can be easily synthesized in the lab. However, the limitations of using the compound include its potential toxicity and the need for careful dosing to avoid adverse effects.
未来方向
There are several future directions for the study of 2-(N-n-Propyl-N-3-thienylethylamino)-5-hydroxytetralin. One potential direction is the development of novel compounds that are more potent and selective for the 5-HT1A receptor. Another direction is the exploration of the compound's potential use in the treatment of other neurological and psychiatric disorders, such as Alzheimer's disease and bipolar disorder. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the compound's neuroprotective effects and to determine its long-term safety and efficacy.
合成方法
The synthesis of 2-(N-n-Propyl-N-3-thienylethylamino)-5-hydroxytetralin involves the reaction of 2,3,4,5-tetrahydro-1H-benzo[d]azepin-7-ol with 3-(propylthio)propyl bromide, followed by the reaction of the resulting product with thionyl chloride and 3-thienylmagnesium bromide. The final product is obtained after purification through column chromatography.
科学研究应用
2-(N-n-Propyl-N-3-thienylethylamino)-5-hydroxytetralin has been extensively studied for its potential applications in the field of neuroscience. It has been shown to have anxiolytic, antidepressant, and neuroprotective effects. The compound has also been studied for its potential use in the treatment of various neurological and psychiatric disorders, such as anxiety, depression, schizophrenia, and Parkinson's disease.
属性
IUPAC Name |
6-[propyl(2-thiophen-3-ylethyl)amino]-5,6,7,8-tetrahydronaphthalen-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NOS/c1-2-10-20(11-8-15-9-12-22-14-15)17-6-7-18-16(13-17)4-3-5-19(18)21/h3-5,9,12,14,17,21H,2,6-8,10-11,13H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHRKSVACMIQFDY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC1=CSC=C1)C2CCC3=C(C2)C=CC=C3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NOS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60907107 |
Source


|
| Record name | 6-{Propyl[2-(thiophen-3-yl)ethyl]amino}-5,6,7,8-tetrahydronaphthalen-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60907107 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
102121-00-6 |
Source


|
| Record name | N 0734 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102121006 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-{Propyl[2-(thiophen-3-yl)ethyl]amino}-5,6,7,8-tetrahydronaphthalen-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60907107 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(4S,7S,12bR)-6-oxo-7-[[(2S)-3-phenyl-2-sulfanylpropanoyl]amino]-2,3,4,7,8,12b-hexahydro-1H-pyrido[2,1-a][2]benzazepine-4-carboxylic acid](/img/structure/B1200631.png)




![3-methyl-N-[3-(2-pyridyl)-1-isoquinolyl]benzamidine](/img/structure/B1200642.png)



![3,6,9,14-Tetrathiabicyclo[9.2.1]tetradeca-1(13),11-diene](/img/structure/B1200647.png)


